Technical Dossier: Benzamide Derivatives in Research and Development
Technical Dossier: Benzamide Derivatives in Research and Development
For the attention of: Researchers, scientists, and drug development professionals.
Re: Inquiry for 2-(Benzyloxy)-N,N-dimethylbenzamide CAS Number and Technical Data
A comprehensive search for the Chemical Abstracts Service (CAS) number for 2-(Benzyloxy)-N,N-dimethylbenzamide has been conducted across multiple chemical databases and supplier catalogs. Our investigation did not yield a specific CAS number for this particular compound. This suggests that 2-(Benzyloxy)-N,N-dimethylbenzamide may not be a widely synthesized or commercially available molecule at this time.
In lieu of specific data for the requested compound, this technical guide will focus on a closely related and well-documented benzamide derivative: N,N-Dimethylbenzamide (CAS: 611-74-5) . This guide will provide an in-depth overview of its properties, synthesis, and relevant experimental protocols to serve as a valuable resource for researchers in the field.
N,N-Dimethylbenzamide: A Technical Overview
N,N-Dimethylbenzamide is a substituted benzamide that serves as a versatile building block and reagent in organic synthesis. Its chemical properties and reactivity have been explored in various contexts, making it a compound of interest for medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key quantitative data for N,N-Dimethylbenzamide is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 611-74-5 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 43-45 °C | |
| Boiling Point | 132-133 °C at 15 mmHg | |
| Solubility | Soluble in water | [2] |
Synthesis and Experimental Protocols
The synthesis of N,N-dimethylbenzamide can be achieved through several established methods. A common and straightforward approach involves the acylation of dimethylamine with benzoyl chloride.
General Synthesis of N,N-Dimethylbenzamide
A representative experimental protocol for the synthesis of N,N-dimethylbenzamide is as follows:
Materials:
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Benzoyl chloride
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Dimethylamine (aqueous solution or gas)
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Anhydrous diethyl ether or dichloromethane
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Sodium hydroxide solution (e.g., 10%)
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Anhydrous magnesium sulfate
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Separatory funnel
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Round-bottom flask
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Magnetic stirrer
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Ice bath
Procedure:
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In a round-bottom flask, dissolve benzoyl chloride in an appropriate anhydrous solvent such as diethyl ether or dichloromethane.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric excess of dimethylamine solution to the cooled and stirring solution of benzoyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 5% HCl) to remove excess dimethylamine, followed by a dilute base solution (e.g., 10% NaOH) to remove any unreacted benzoyl chloride and benzoic acid byproduct.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield crude N,N-dimethylbenzamide.
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The crude product can be further purified by recrystallization or distillation.
This synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of N,N-dimethylbenzamide.
Potential Applications in Drug Discovery
While specific signaling pathway interactions for 2-(Benzyloxy)-N,N-dimethylbenzamide are not documented, research on related benzamide derivatives has shown engagement with various biological targets. For instance, a study on benzyloxy benzamide derivatives identified them as potent neuroprotective agents against ischemic stroke.[3] These compounds were found to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is implicated in neuronal damage following a stroke.
The proposed mechanism of action for these neuroprotective benzyloxy benzamide derivatives can be illustrated as follows:
Caption: Inhibition of the PSD95-nNOS interaction by benzyloxy benzamide derivatives.
This example highlights the potential for substituted benzamides to modulate key protein-protein interactions in disease pathways. Researchers and drug development professionals can leverage the foundational chemistry of N,N-dimethylbenzamide to synthesize novel derivatives for screening and development in various therapeutic areas.
References
- 1. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
